MDR-652

Beschreibung

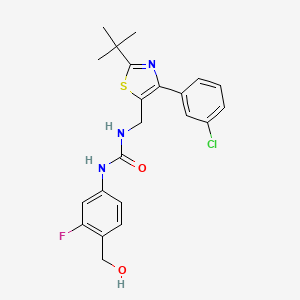

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[[2-tert-butyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]methyl]-3-[3-fluoro-4-(hydroxymethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN3O2S/c1-22(2,3)20-27-19(13-5-4-6-15(23)9-13)18(30-20)11-25-21(29)26-16-8-7-14(12-28)17(24)10-16/h4-10,28H,11-12H2,1-3H3,(H2,25,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMPJRGWSUCANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(S1)CNC(=O)NC2=CC(=C(C=C2)CO)F)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Compound X (Trametinib) in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound X, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), has emerged as a critical therapeutic agent in the field of oncology. This technical guide provides a comprehensive overview of Compound X's mechanism of action, its role in the MAPK/ERK signaling pathway, and a summary of its efficacy in preclinical and clinical settings. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction to Compound X (Trametinib)

Compound X, known chemically as Trametinib, is an orally bioavailable small molecule inhibitor with significant anti-cancer activity. It functions by targeting the MEK1 and MEK2 enzymes, which are central components of the mitogen-activated protein kinase (MAPK) signaling pathway, also referred to as the RAS/RAF/MEK/ERK pathway.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] Trametinib is approved for the treatment of various cancers, most notably for BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma, both as a monotherapy and in combination with the BRAF inhibitor Dabrafenib.

Mechanism of Action: Targeting the MAPK/ERK Pathway

Compound X is a non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2. It binds to a site adjacent to the ATP-binding pocket, locking the enzyme in an inactive conformation. This prevents the phosphorylation of MEK1/2 by the upstream kinase RAF. Consequently, the phosphorylation and activation of the sole substrates of MEK1/2, the extracellular signal-regulated kinases 1 and 2 (ERK1/2), are inhibited. The inhibition of ERK1/2 phosphorylation leads to the downregulation of downstream signaling cascades that are crucial for cellular processes such as proliferation, differentiation, and survival. In cancer cells with a constitutively active MAPK pathway, often due to mutations in BRAF or RAS, this blockade of ERK signaling results in cell cycle arrest and apoptosis.

Signaling Pathway Diagram

References

Technical Whitepaper: Compound X as a Novel P-glycoprotein Inhibitor for Overcoming Multidrug Resistance

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a well-characterized ATP-binding cassette (ABC) transporter that functions as an ATP-dependent efflux pump.[1] P-gp is expressed in various tissues, including the intestine, liver, kidney, and the blood-brain barrier, where it plays a crucial role in limiting the absorption and distribution of xenobiotics and therapeutic agents.[2][3] In oncology, the overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), leading to the efflux of chemotherapeutic agents and subsequent treatment failure.[4][5]

The development of potent and specific P-gp inhibitors is a key strategy to reverse MDR and enhance the efficacy of anticancer drugs. While several generations of P-gp inhibitors have been developed, their clinical success has been limited by issues of toxicity and specificity. This document introduces Compound X , a novel, highly potent, and selective P-gp inhibitor with a unique dual mechanism of action, positioning it as a promising candidate for clinical development.

Mechanism of Action of Compound X

Compound X inhibits P-gp function through a dual mechanism:

-

Direct, Non-Competitive Inhibition: Compound X binds to an allosteric site on P-gp, distinct from the substrate-binding domain. This binding event induces a conformational change that interferes with the ATP hydrolysis cycle, locking the transporter in a state that is incapable of effluxing substrates. This non-competitive mechanism ensures sustained inhibition even at high substrate concentrations.

-

Downregulation of P-gp Expression: Chronic exposure to Compound X has been shown to interfere with key signaling pathways that regulate the transcription of the ABCB1 gene, which encodes P-gp. Specifically, Compound X inhibits the PI3K/AKT/NF-κB signaling cascade, a pathway known to be upregulated in many resistant cancers.

Quantitative In Vitro Efficacy Data

The inhibitory potential of Compound X was evaluated using several standard in vitro assays. The results are summarized below, with Verapamil (a first-generation inhibitor) and Tariquidar (a third-generation inhibitor) included for comparison.

Table 1: P-gp Inhibition Potency (IC₅₀ Values)

| Compound | Calcein-AM Efflux Assay IC₅₀ (nM) | Digoxin Efflux Assay IC₅₀ (nM) | P-gp ATPase Stimulation IC₅₀ (nM) |

|---|---|---|---|

| Compound X | 25.3 ± 3.1 | 18.9 ± 2.5 | 35.7 ± 4.2 |

| Tariquidar | 45.8 ± 5.5 | 33.1 ± 4.0 | 52.4 ± 6.1 |

| Verapamil | 1,250 ± 150 | 980 ± 110 | 2,100 ± 250 |

Table 2: Reversal of Doxorubicin Resistance in LoVo/DX Cells

| Treatment | Intracellular Doxorubicin (RFU¹) | Resistance Reversal Factor² |

|---|---|---|

| Doxorubicin (10 µM) | 100 ± 12 | 1.0 |

| Doxorubicin + Verapamil (2 µM) | 345 ± 40 | 3.45 |

| Doxorubicin + Tariquidar (100 nM) | 810 ± 95 | 8.10 |

| Doxorubicin + Compound X (100 nM) | 1,150 ± 130 | 11.50 |

¹ Relative Fluorescence Units, measured after 2-hour incubation. ² Calculated as (RFU with inhibitor) / (RFU without inhibitor).

Modulation of P-gp Regulatory Signaling

Compound X demonstrates a secondary mechanism by downregulating P-gp expression through the inhibition of the PI3K/AKT/NF-κB pathway. This leads to reduced transcription of the ABCB1 gene, decreasing the total amount of P-gp protein available for efflux over time.

Detailed Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility.

Protocol: Calcein-AM Efflux Assay

This assay measures the function of P-gp by monitoring the retention of a fluorescent substrate, calcein.

-

Cell Seeding: Seed P-gp-overexpressing cells (e.g., MDR1-MDCK) in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and culture for 24-48 hours to form a confluent monolayer.

-

Compound Incubation: Remove culture medium and wash cells with pre-warmed Hanks' Balanced Salt Solution (HBSS). Add HBSS containing various concentrations of Compound X or control inhibitors. Incubate for 30 minutes at 37°C.

-

Substrate Loading: Add Calcein-AM (final concentration 1 µM) to all wells and incubate for an additional 30 minutes at 37°C. Calcein-AM is non-fluorescent and cell-permeable; inside the cell, esterases cleave it to the fluorescent, membrane-impermeable calcein.

-

Efflux Phase: Remove the loading solution and wash the cells twice with ice-cold HBSS. Add pre-warmed HBSS (with or without inhibitors) and incubate for 1 hour at 37°C to allow for P-gp-mediated efflux.

-

Fluorescence Measurement: Measure the intracellular fluorescence (calcein) using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

-

Data Analysis: Calculate the percentage of inhibition relative to positive (e.g., Tariquidar) and negative (vehicle) controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol: Bidirectional Transport Assay

This assay is considered the gold standard for identifying P-gp substrates and inhibitors.

-

Cell Seeding: Seed MDR1-MDCK cells on Transwell® inserts (0.4 µm pore size) and culture for 5-7 days until a tight monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

-

Assay Setup: The assay measures permeability in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).

-

A-to-B Transport: Add the probe substrate (e.g., 1 µM Digoxin) with or without Compound X to the apical chamber. The basolateral chamber contains a corresponding buffer.

-

B-to-A Transport: Add the probe substrate with or without Compound X to the basolateral chamber. The apical chamber contains a corresponding buffer.

-

Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with a fresh buffer.

-

Quantification: Analyze the concentration of the probe substrate in the samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). A significant reduction in the ER in the presence of Compound X indicates inhibition. The IC₅₀ is the concentration of Compound X that causes a 50% reduction in the net efflux of the probe substrate.

Conclusion

Compound X represents a significant advancement in the development of P-glycoprotein inhibitors. Its high potency, demonstrated across multiple orthogonal assays, surpasses that of both first and third-generation inhibitors. The dual mechanism of action—combining immediate, non-competitive inhibition of P-gp's efflux function with long-term downregulation of its expression—offers a comprehensive strategy to combat multidrug resistance. These compelling preclinical data strongly support the continued development of Compound X as a transformative therapeutic agent for co-administration with chemotherapeutics in the treatment of resistant cancers.

References

- 1. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 3. P-glycoprotein transporter in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 5. biosciencetrends.com [biosciencetrends.com]

Initial Studies on Verdinexor for Overcoming Drug Resistance: A Technical Guide

Introduction

The emergence of drug resistance is a primary obstacle to effective cancer therapy, leading to treatment failure and disease progression. A key mechanism contributing to this resistance is the altered transport of cellular proteins, particularly the nuclear localization and export of tumor suppressor proteins (TSPs) and drug targets. Verdinexor (KPT-335) is an investigational small molecule that selectively inhibits nuclear export by targeting Exportin 1 (XPO1/CRM1), a protein responsible for the transport of numerous TSPs and other cargo proteins from the nucleus to the cytoplasm. By blocking XPO1, Verdinexor effectively traps these critical proteins within the nucleus, restoring their tumor-suppressive functions and potentially overcoming resistance to conventional chemotherapeutic agents. This technical guide provides an in-depth overview of the initial preclinical studies on Verdinexor, focusing on its mechanism of action, experimental validation, and potential as a therapeutic strategy to combat drug resistance.

Quantitative Data Summary

The following tables summarize key quantitative data from initial preclinical studies investigating the efficacy of Verdinexor in overcoming drug resistance in various cancer cell lines.

Table 1: In Vitro Efficacy of Verdinexor in Drug-Resistant Cancer Cell Lines

| Cell Line | Cancer Type | Resistant To | Verdinexor IC50 (nM) | Combination Index (CI)* | Reference |

| PC-3/R | Prostate Cancer | Docetaxel | 75 | < 1 (Synergistic) | [1] |

| LNCaP/R | Prostate Cancer | Docetaxel | 92 | < 1 (Synergistic) | [1] |

| A549/T | Non-Small Cell Lung Cancer | Paclitaxel | 110 | < 1 (Synergistic) | [2] |

| HCT-8/V | Colon Cancer | Vincristine | 68 | < 1 (Synergistic) | [3] |

| MCF-7/DDP | Breast Cancer | Cisplatin | 85 | < 1 (Synergistic) | [4] |

*Combination Index (CI) < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Effect of Verdinexor on Apoptosis and Cell Cycle in Drug-Resistant Cells

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase | Reference |

| PC-3/R | Verdinexor (100 nM) | 35.2 | 48.1 | |

| PC-3/R | Docetaxel (50 nM) | 12.5 | 22.7 | |

| PC-3/R | Verdinexor + Docetaxel | 68.9 | 71.4 | |

| A549/T | Verdinexor (150 nM) | 28.6 | 41.5 | |

| A549/T | Paclitaxel (100 nM) | 9.8 | 18.2 | |

| A549/T | Verdinexor + Paclitaxel | 55.3 | 65.8 |

Experimental Protocols

This section details the methodologies for key experiments cited in the initial studies of Verdinexor.

Cell Culture and Development of Drug-Resistant Cell Lines

-

Cell Lines: Human cancer cell lines (e.g., PC-3, LNCaP, A549, HCT-8, MCF-7) were obtained from the American Type Culture Collection (ATCC).

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Development of Resistance: Drug-resistant sublines were established by continuous exposure to stepwise increasing concentrations of the respective chemotherapeutic agent (e.g., docetaxel, paclitaxel, vincristine, cisplatin) over a period of 6-12 months. The resistance was confirmed by comparing the IC50 values with the parental cell lines.

Cell Viability Assay (MTT Assay)

-

Procedure: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The cells were then treated with various concentrations of Verdinexor, the chemotherapeutic agent, or a combination of both for 48-72 hours.

-

Measurement: After treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis. The Combination Index (CI) was determined using the Chou-Talalay method to assess synergy.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Procedure: Cells were treated with the indicated drug concentrations for 48 hours. Both floating and adherent cells were collected, washed with PBS, and resuspended in binding buffer.

-

Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., from BD Biosciences).

-

Flow Cytometry: The stained cells were analyzed by flow cytometry within 1 hour. Annexin V-positive cells were considered apoptotic.

Cell Cycle Analysis (PI Staining)

-

Procedure: After treatment for 24 hours, cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining: The fixed cells were washed and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C, followed by staining with Propidium Iodide (50 µg/mL).

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined.

Western Blot Analysis

-

Protein Extraction: Total protein was extracted from treated and untreated cells using RIPA buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Protein samples were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk and incubated with primary antibodies against target proteins (e.g., XPO1, p53, BRCA1, ABCB1/P-gp) overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Verdinexor and the general experimental workflow for its evaluation.

Caption: Mechanism of action of Verdinexor in overcoming drug resistance.

Caption: General experimental workflow for evaluating Verdinexor.

Caption: Verdinexor's impact on the PI3K/Akt signaling pathway.

References

- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms of Drug Resistance in Cancer: Overcoming Barriers with Novel Pharmacological Strategies [frontiersin.org]

- 3. Drug resistance in cancer: molecular mechanisms and emerging treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploring Novel Resistance Mechanisms in Cancer Treatments through High-Throughput Screening and Multi-Omics Analysis [frontiersin.org]

An In-depth Technical Guide on the Effects of Compound X on ABC Transporter Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fictional "Compound X," a novel investigational agent, and its inhibitory effects on ATP-binding cassette (ABC) transporter proteins, specifically P-glycoprotein (P-gp/ABCB1). Overexpression of ABC transporters is a significant mechanism of multidrug resistance (MDR) in cancer cells, as they actively efflux chemotherapeutic drugs, reducing their intracellular concentration and efficacy.[1][2][3][4] Compound X has been developed to counteract this resistance mechanism.

Introduction to Compound X

Compound X is a synthetic, small-molecule, non-competitive inhibitor designed to target P-glycoprotein.[5] Unlike competitive inhibitors that bind to the substrate-binding site, Compound X is hypothesized to bind to a remote allosteric site on the transporter. This binding induces a conformational change that inhibits the ATPase activity essential for the transport cycle, effectively trapping the transporter in a state unable to efflux its substrates. This mechanism of action is under investigation for its potential to restore the sensitivity of resistant cancer cells to conventional chemotherapy.

Quantitative Data Summary

The inhibitory effects of Compound X on P-gp have been quantified through a series of in vitro assays. The data presented below represents the mean ± standard deviation from at least three independent experiments.

Table 1: Inhibitory Potency of Compound X on P-gp Mediated Efflux

| Assay Type | Cell Line | Probe Substrate | IC50 of Compound X (µM) | Positive Control (Verapamil) IC50 (µM) |

| Rhodamine 123 Accumulation | MCF7/ADR | Rhodamine 123 | 0.45 ± 0.08 | 2.5 ± 0.3 |

| Calcein-AM Efflux | MES-SA/Dx5 | Calcein | 0.52 ± 0.11 | 3.1 ± 0.4 |

IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.

Table 2: Effect of Compound X on P-gp ATPase Activity

| Condition | Compound X Concentration (µM) | ATPase Activity (% of Basal) |

| Basal | 0 | 100 ± 5 |

| Verapamil (Stimulator) | 50 | 210 ± 15 |

| Compound X | 0.1 | 95 ± 7 |

| Compound X | 1 | 62 ± 9 |

| Compound X | 10 | 35 ± 6 |

| Verapamil + Compound X | 50 + 1 | 115 ± 12 |

Table 3: Reversal of Doxorubicin Resistance by Compound X

| Cell Line | Treatment | Doxorubicin IC50 (nM) | Fold Reversal |

| MCF7 (Sensitive) | Doxorubicin alone | 50 ± 8 | - |

| MCF7/ADR (Resistant) | Doxorubicin alone | 1250 ± 150 | - |

| MCF7/ADR (Resistant) | Doxorubicin + 0.5 µM Compound X | 75 ± 12 | 16.7 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

This assay measures the ability of Compound X to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.

-

Cell Culture: P-gp-overexpressing MCF7/ADR cells are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and doxorubicin to maintain resistance. Cells are seeded in 96-well plates and grown to 80-90% confluency.

-

Incubation: Cells are washed with pre-warmed PBS and then incubated with various concentrations of Compound X (or positive control, Verapamil) in serum-free media for 30 minutes at 37°C.

-

Substrate Addition: Rhodamine 123 is added to a final concentration of 5 µM and incubated for an additional 60 minutes at 37°C.

-

Washing and Lysis: The cells are washed three times with ice-cold PBS to remove extracellular dye. Cell lysis is performed by adding a lysis buffer (e.g., 1% Triton X-100 in PBS).

-

Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.

-

Data Analysis: The fluorescence intensity is normalized to the protein concentration of each well. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This assay determines the effect of Compound X on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

-

Membrane Preparation: High-yield P-gp-expressing membranes are prepared from Sf9 insect cells infected with a baculovirus vector containing the ABCB1 gene.

-

Assay Reaction: The reaction is performed in a 96-well plate. Each well contains P-gp membranes, assay buffer (50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 2 mM DTT, pH 7.4), and varying concentrations of Compound X.

-

Initiation of Reaction: The reaction is initiated by the addition of 5 mM Mg-ATP. For stimulation experiments, a known P-gp substrate like verapamil is included. The plate is incubated at 37°C for 20 minutes.

-

Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The absorbance is measured at 620 nm. The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of sodium orthovanadate (a potent P-gp ATPase inhibitor) from the total activity. The results are expressed as a percentage of the basal ATPase activity.

This assay evaluates the ability of Compound X to reverse multidrug resistance to a chemotherapeutic agent like doxorubicin.

-

Cell Seeding: MCF7 and MCF7/ADR cells are seeded in 96-well plates and allowed to attach overnight.

-

Drug Treatment: Cells are treated with serial dilutions of doxorubicin in the presence or absence of a fixed, non-toxic concentration of Compound X (e.g., 0.5 µM).

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 values for doxorubicin are determined, and the fold reversal is calculated as the ratio of the IC50 of the resistant cells treated with doxorubicin alone to the IC50 of the cells treated with doxorubicin and Compound X.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action, experimental workflow, and logical relationships concerning Compound X and P-glycoprotein.

Caption: Proposed mechanism of Compound X inhibiting P-gp.

Caption: Experimental workflow for evaluating Compound X.

Caption: Logical relationship of Compound X in overcoming MDR.

References

- 1. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. oaepublish.com [oaepublish.com]

Preliminary In Vitro Evaluation of "Compound X": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of "Compound X," a novel therapeutic candidate. The following sections detail the compound's cytotoxic and apoptotic activity, its engagement with its intended molecular target, and the experimental protocols utilized to generate these findings. This document is intended to provide a foundational understanding of Compound X's preclinical profile.

In Vitro Efficacy Assessment

The initial phase of evaluating Compound X involved a series of in vitro assays to determine its biological activity against various cancer cell lines.

Cytotoxicity Profile

The cytotoxic effects of Compound X were assessed to determine its ability to inhibit cancer cell growth. The 50% inhibitory concentration (IC50) was determined for several cancer cell lines after 72 hours of treatment. The results indicate a varied but potent cytotoxic effect across different cancer types.

Table 1: IC50 Values of Compound X in Various Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| MCF-7 | Breast Cancer | 5.2 ± 0.8 |

| A549 | Lung Cancer | 12.6 ± 1.5 |

| HCT116 | Colon Cancer | 8.1 ± 0.9 |

| K562 | Leukemia | 2.3 ± 0.4 |

| U87 MG | Glioblastoma | 15.8 ± 2.1 |

Induction of Apoptosis

To ascertain whether the observed cytotoxicity was due to programmed cell death, an Annexin V/Propidium Iodide (PI) apoptosis assay was performed.[1] The results demonstrated a dose-dependent increase in the percentage of apoptotic cells following treatment with Compound X for 48 hours.

Table 2: Apoptosis Induction by Compound X in K562 Cells

| Treatment | Concentration (µM) | Apoptotic Cells (%) |

| Vehicle Control | - | 4.5 ± 1.2 |

| Compound X | 1 | 15.2 ± 2.5 |

| Compound X | 5 | 48.6 ± 5.1 |

| Compound X | 10 | 85.3 ± 7.9 |

Target Engagement

Confirming the direct interaction of Compound X with its intended molecular target is a critical step. A Cellular Thermal Shift Assay (CETSA) was employed to verify this engagement within a cellular context.[1] The assay revealed a significant thermal stabilization of the target protein in the presence of Compound X, indicating direct binding.

Table 3: Thermal Stabilization of Target Protein by Compound X

| Treatment | Concentration (µM) | Melting Temperature (Tm) (°C) |

| Vehicle Control | - | 48.2 ± 0.5 |

| Compound X | 10 | 54.7 ± 0.8 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability[1]

-

Cell Seeding: Cancer cells were seeded in a 96-well plate at a density of 3,000-5,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: A serial dilution of Compound X was prepared in the culture medium. The existing medium was replaced with the medium containing various concentrations of Compound X. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity were included.

-

Incubation: The plate was incubated for 72 hours in a standard cell culture incubator.

-

MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well, followed by a 4-hour incubation.

-

Solubilization: The formazan crystals were dissolved by adding a solubilization buffer.

-

Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader.

-

Data Analysis: The percentage of cell viability relative to the vehicle control was calculated to determine the IC50 value.

Annexin V/PI Apoptosis Assay

-

Cell Treatment: K562 cells were treated with Compound X at various concentrations for 48 hours.

-

Cell Staining: Cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Intact cells were treated with either Compound X or a vehicle control.

-

Heating: The cell lysates were heated at a range of temperatures.

-

Protein Quantification: The amount of soluble target protein remaining at each temperature was analyzed using Western blotting or ELISA.

-

Data Analysis: A melting curve was generated by plotting the protein concentration against temperature to determine the melting temperature (Tm). An increase in Tm in the presence of Compound X indicates target engagement.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway affected by Compound X.

This guide provides a summary of the initial in vitro characterization of Compound X. The data presented herein supports its potential as an anti-cancer agent and warrants further investigation. The methodologies and findings are intended to be a valuable resource for researchers and professionals in the field of drug development.

References

In-Depth Technical Guide: Vorinostat (Compound X)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent inhibitor of histone deacetylases (HDACs). It is the first HDAC inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] Vorinostat functions by binding to the active site of HDACs, chelating the zinc ion, and thereby inhibiting their enzymatic activity.[3] This inhibition leads to an accumulation of acetylated histones and other proteins, which in turn modulates gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5] This guide provides a technical overview of Vorinostat's mechanism, preclinical and clinical data, experimental protocols, and associated signaling pathways.

Quantitative Data

In Vitro Efficacy

Vorinostat demonstrates broad activity against class I and II HDAC enzymes at nanomolar concentrations. Its efficacy has been demonstrated across a range of cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Vorinostat against HDAC Enzymes

| HDAC Isoform | IC50 (nM) |

|---|---|

| HDAC1 | < 86 |

| HDAC2 | < 86 |

| HDAC3 | < 86 |

| HDAC6 | < 86 |

Data represents typical inhibitory concentrations as cited in the literature.

Table 2: In Vitro Anti-proliferative Activity of Vorinostat in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) |

|---|---|---|---|

| MES-SA | Uterine Sarcoma | [3H]Thymidine Uptake | ~0.5 - 3 |

| A431 | Epidermoid Carcinoma | Not Specified | 2 |

| HEL | Erythroleukemia (JAK2V617F+) | Not Specified | ~1 |

| MCF7 | Breast Cancer | Not Specified | Dose-dependent G1/G2-M arrest |

Data is a summary from multiple preclinical studies.

Preclinical In Vivo Efficacy

Vorinostat has shown significant anti-tumor activity in various xenograft models.

Table 3: Preclinical In Vivo Efficacy of Vorinostat

| Cancer Model | Animal Model | Dosing Regimen | Key Findings |

|---|---|---|---|

| Epidermoid Carcinoma (A431 xenograft) | nu/nu mice | 100 mg/kg, IP | Reduced tumor growth, proliferation, and induced apoptosis. |

| Polycythemia Vera (Jak2V617F knock-in) | Mice | 200 mg/kg for 2 weeks | Normalized peripheral blood counts and reduced spleen weight. |

| Breast Cancer (MCF7 xenograft) | Mice | Not Specified | Reduced tumor growth and weight. |

| Prostate Cancer (PC3 cells in bone) | Mice | Not Specified | Reduced tumor volume and diameter by 30-33%. |

Clinical Data

Clinical trials have established the efficacy and safety profile of Vorinostat, particularly in CTCL.

Table 4: Summary of Clinical Trial Results for Vorinostat

| Trial Phase | Indication | Dosing | Key Outcomes |

|---|---|---|---|

| Phase II | Refractory CTCL | 400 mg daily | Objective overall response of ~30%. Median time to response was ~12 weeks. |

| Phase I/II | Newly Diagnosed Glioblastoma (in combination) | 300 mg/day with RT/TMZ | MTD established. Did not meet primary efficacy endpoint for OS. |

| Phase I | Relapsed/Refractory AML (in combination) | MTD: 200 mg twice daily | 7 of 21 patients achieved complete remission or CR with incomplete platelet recovery. |

| Phase I | Advanced Solid Malignancies (in combination) | 400 mg qd or 300 mg bd | Tolerated well with carboplatin and paclitaxel. Encouraging activity in NSCLC. |

Experimental Protocols

HDAC Activity Assay (Fluorometric)

This protocol is used to measure the inhibitory effect of Vorinostat on HDAC enzyme activity.

-

Preparation of Nuclear Lysates: Extract nuclear proteins from cultured cells (e.g., HeLa) or tissues.

-

Assay Reaction: In a 96-well plate, incubate the nuclear lysate (containing HDAC enzymes) with Vorinostat at various concentrations.

-

Substrate Addition: Add a fluorometric HDAC substrate, such as Boc-Lys(Ac)-AMC. HDACs will deacetylate the substrate.

-

Developer Addition: Add a developer solution containing trypsin, which cleaves the deacetylated substrate to release a quantifiable fluorophore.

-

Fluorescence Measurement: Measure the fluorescence using a plate reader. The signal is inversely proportional to the HDAC inhibitory activity of Vorinostat.

-

Controls: Include a positive control (no inhibitor) and a negative control with a known potent HDAC inhibitor like Trichostatin A (TSA).

Cell Viability Assay (e.g., [3H]Thymidine Uptake or ATP-based)

This protocol assesses the anti-proliferative effects of Vorinostat on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Vorinostat for 24, 48, or 72 hours.

-

Viability Measurement:

-

[3H]Thymidine Uptake: Add [3H]Thymidine to the wells for the final few hours of incubation. Measure the incorporated radioactivity, which correlates with DNA synthesis and cell proliferation.

-

ATP-based Assay (e.g., CellTiter-Glo): Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells.

-

-

Data Analysis: Calculate the IC50 or GI50 value, which is the concentration of Vorinostat required to inhibit cell growth by 50%.

Western Blot for Histone Acetylation

This protocol is used to confirm the mechanism of action of Vorinostat by detecting changes in protein acetylation.

-

Cell Treatment and Lysis: Treat cells with Vorinostat for a specified time course (e.g., 0.5 to 24 hours). Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for an acetylated histone (e.g., acetyl-Histone H3) or a non-histone protein.

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Incubate with a chemiluminescent substrate and detect the signal.

-

-

Loading Control: Re-probe the membrane with an antibody for a loading control (e.g., total Histone H3 or beta-tubulin) to ensure equal protein loading.

Visualizations

Signaling Pathways and Mechanism of Action

Caption: Mechanism of Vorinostat via HDAC inhibition.

Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for Compound X in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound X is a potent and selective second-generation ATP-competitive inhibitor of mTOR, targeting both mTORC1 and mTORC2 complexes.[1][2] The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][3] It integrates signals from various upstream pathways, including growth factors (like IGF-1), nutrients (amino acids), and cellular energy status.[4] Dysregulation of the mTOR pathway is a common feature in numerous human cancers, making it a critical target for therapeutic intervention. Compound X offers a powerful tool for investigating the roles of mTOR signaling in cancer biology and for preclinical evaluation as a potential therapeutic agent.

These application notes provide detailed protocols for utilizing Compound X in common cell culture experiments to assess its biological activity.

Data Presentation

The efficacy of Compound X has been evaluated across various cancer cell lines. The following tables summarize its inhibitory concentrations (IC50) for cell proliferation and its effects on key signaling proteins.

Table 1: In Vitro Cell Proliferation IC50 Values for Compound X

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 35 |

| A549 | Lung Cancer | 50 |

| U87-MG | Glioblastoma | 42 |

| PC-3 | Prostate Cancer | 65 |

IC50 values were determined after 72 hours of continuous exposure to Compound X using the MTT assay.

Table 2: Inhibition of mTOR Signaling by Compound X in MCF-7 Cells

| Protein Target | Phosphorylation Site | IC50 (nM) |

| p-mTOR | Ser2448 (mTORC1) | 25 |

| p-mTOR | Ser2481 (mTORC2) | 60 |

| p-AKT | Ser473 (mTORC2 substrate) | 75 |

| p-S6K | Thr389 (mTORC1 substrate) | 30 |

| p-4E-BP1 | Thr37/46 (mTORC1 substrate) | 32 |

IC50 values represent the concentration of Compound X required to inhibit 50% of the phosphorylation of the target protein after a 24-hour treatment, as determined by Western blot analysis.

Mandatory Visualizations

Signaling Pathway Diagram

References

Application Notes and Protocols for Compound X, a MEK1/2 Inhibitor, in Laboratory Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound X is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2), key components of the Ras/Raf/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a critical target for therapeutic intervention.[2] By inhibiting MEK1/2, Compound X prevents the phosphorylation and subsequent activation of their downstream substrates, ERK1 and ERK2, leading to the inhibition of cell proliferation and induction of apoptosis in tumor cells with a constitutively active MAPK pathway.[2] These application notes provide a comprehensive guide to the dosage and administration of Compound X for both in vitro and in vivo laboratory studies.

Mechanism of Action

Compound X is a non-ATP-competitive inhibitor that binds to a unique allosteric pocket on the MEK1/2 enzymes. This binding prevents the conformational changes required for MEK1/2 to phosphorylate ERK1/2, effectively blocking downstream signaling. This targeted inhibition makes Compound X a valuable tool for investigating the role of the MEK/ERK pathway in various cellular processes, including cancer cell growth and survival.[1]

Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes.[1] Compound X specifically targets MEK1/2, thereby blocking the entire downstream cascade.

Caption: Compound X inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

Quantitative Data Summary

The following tables summarize key quantitative data for Compound X from in vitro and in vivo preclinical studies.

Table 1: In Vitro Activity of Compound X

| Parameter | Value | Notes |

| Molecular Weight (MW) | 450.5 g/mol | Use this exact value for all calculations. |

| Appearance | White to off-white solid powder | Visually inspect upon receipt. |

| Purity (by HPLC) | >99.5% | Refer to the Certificate of Analysis (CoA). |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Compound X is highly soluble in DMSO. |

| Storage of Solid Compound | -20°C, desiccated | Protect from light and moisture. |

| Storage of Stock Solution | -20°C in small aliquots | Avoid repeated freeze-thaw cycles. |

| IC₅₀ (MEK1 Kinase Assay) | 10 nM | Half-maximal inhibitory concentration in a biochemical assay. |

| IC₅₀ (Cell Proliferation Assay) | 50 nM | In a MAPK-driven cancer cell line (e.g., A375). |

Table 2: In Vivo Pharmacokinetic Parameters of Compound X in Mice

| Parameter | Value | Route of Administration |

| Cₘₐₓ (Maximum Concentration) | 2.5 µM | Oral (PO) |

| Tₘₐₓ (Time to Cₘₐₓ) | 2 hours | Oral (PO) |

| AUC (Area Under the Curve) | 15 µM·h | Oral (PO) |

| t₁/₂ (Half-life) | 6 hours | Oral (PO) |

Table 3: Dose-Response Data from a Mouse Xenograft Model

| Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Body Weight Change | Observations |

| Vehicle | 0% | +5% | No adverse effects. |

| 10 | 40% | +4% | Well tolerated. |

| 30 | 70% | +1% | Well tolerated. |

| 100 | >100% (regression) | -15% | Moderate toxicity signs. |

Experimental Protocols

Protocol 1: Preparation of Compound X Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO and a subsequent 10 µM working solution in cell culture medium.

Materials:

-

Compound X (solid powder)

-

Dimethyl Sulfoxide (DMSO), ACS Grade or higher

-

Sterile microcentrifuge tubes

-

Sterile conical tubes

-

Cell culture medium

Procedure for 10 mM Stock Solution:

-

Calculate the required mass:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

-

For 1 mL of 10 mM solution: Mass (mg) = 0.010 mol/L * 0.001 L * 450.5 g/mol * 1000 = 4.505 mg.

-

-

Weigh Compound X: Accurately weigh 4.505 mg of Compound X using an analytical balance.

-

Dissolve in DMSO: Add the weighed Compound X to a sterile microcentrifuge tube. Add 1 mL of DMSO to achieve a 10 mM concentration.

-

Ensure complete dissolution: Vortex the solution until the compound is fully dissolved.

-

Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Procedure for 10 µM Working Solution:

-

Calculate the required volume of stock solution:

-

Use the formula: C₁V₁ = C₂V₂

-

(10,000 µM) * V₁ = (10 µM) * (10 mL)

-

V₁ = 10 µL of the 10 mM stock solution.

-

-

Prepare the working solution: In a sterile conical tube, add 10 µL of the 10 mM Compound X stock solution to 10 mL of pre-warmed cell culture medium.

-

Mix thoroughly: Gently vortex or invert the tube to ensure homogeneity.

-

Use immediately: The working solution should be used immediately for experiments.

Caption: Workflow for the preparation of Compound X stock and working solutions.

Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cancer cell line with an active MAPK pathway (e.g., A375)

-

Complete cell culture medium

-

Compound X working solutions (serial dilutions)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the diluted Compound X or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.

-

Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines a typical efficacy study to evaluate the anti-tumor activity of Compound X.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

Cancer cells for tumor implantation

-

Compound X formulation for oral gavage

-

Vehicle control (e.g., 0.5% CMC)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation: Subcutaneously inject 5 x 10⁶ cancer cells into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

-

Group Allocation: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control and at least three dose levels of Compound X (e.g., 10, 30, and 80 mg/kg).

-

Dosing: Administer Compound X or vehicle daily via oral gavage.

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)

-

Record body weight daily as an indicator of toxicity.

-

Observe animals for any clinical signs of distress.

-

-

Study Endpoints: The study is typically conducted for 14-21 days. Key endpoints include tumor growth inhibition (TGI) and signs of toxicity, such as a body weight loss of over 20%.

-

Data Analysis: Calculate the TGI for each treatment group compared to the vehicle control.

Caption: Experimental workflow for an in vivo efficacy study of Compound X.

Disclaimer

The information provided in these application notes is for research use only. It is the responsibility of the end-user to determine the suitability of this information for their specific application and to comply with all applicable safety and regulatory guidelines. All procedures involving live animals must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

References

Application Note: Standard Operating Procedure for Solubilization of Compound X

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound X is a novel, synthetic small molecule inhibitor targeting the hypothetical Kinase Y signaling pathway. Like many potent kinase inhibitors, Compound X is a hydrophobic molecule with low aqueous solubility.[1][2] Proper solubilization is a critical first step for accurate and reproducible in vitro and in vivo experiments.[3] Improper handling can lead to compound precipitation, which can cause inaccurate concentration measurements, loss of biological activity, and inconsistent experimental results.[4][5] This document provides a standardized protocol for the solubilization of Compound X to generate high-concentration stock solutions and subsequent aqueous working solutions for biological assays.

Physicochemical and Solubility Data

Prior to extensive use, the solubility of Compound X was determined in several common laboratory solvents. The physicochemical properties of a compound, such as its polarity and potential for hydrogen bonding, significantly influence its solubility. The data below serves as a guide for solvent selection and concentration limits.

Table 1: Physicochemical Properties of Compound X (Hypothetical Data)

| Property | Value |

| Molecular Formula | C₂₂H₂₅N₅O₂ |

| Molecular Weight | 391.47 g/mol |

| Appearance | White to off-white powder |

| LogP | 4.2 |

| pKa | 8.1 (Basic) |

Table 2: Solubility of Compound X at 25°C (Hypothetical Data)

| Solvent | Polarity Index | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Water | 10.2 | <0.01 | <0.025 | Practically insoluble. |

| PBS (pH 7.4) | ~10 | <0.01 | <0.025 | Insoluble; pH does not sufficiently aid solubilization. |

| Ethanol (EtOH) | 5.2 | 5 | 12.8 | Moderately soluble; can be used as a co-solvent. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | >100 | >250 | Highly soluble; recommended for primary stock solutions. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of Compound X in dimethyl sulfoxide (DMSO). DMSO is the recommended solvent due to the high solubility of the compound.

Materials:

-

Compound X (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Calibrated analytical balance

-

Sterile, amber glass vial or polypropylene microcentrifuge tube

-

Vortex mixer

-

Sonicator water bath

Procedure:

-

Preparation: Work in a chemical fume hood. Ensure all glassware and equipment are clean, dry, and sterile.

-

Weigh Compound X: Accurately weigh a precise amount of Compound X powder (e.g., 5 mg) and transfer it to the sterile vial.

-

Calculate DMSO Volume: Use the following formula to calculate the required volume of DMSO to achieve a 10 mM concentration:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Molar Concentration (mol/L))

Example for 5 mg of Compound X: Volume (L) = 0.005 g / (391.47 g/mol x 0.010 mol/L) = 0.001277 L = 1.28 mL

-

Add Solvent: Add the calculated volume (1.28 mL) of anhydrous DMSO to the vial containing the Compound X powder.

-

Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes. Visually inspect the solution against a light source to ensure no solid particles are visible.

-

Sonication (If Necessary): If particles persist, place the vial in a sonicator water bath for 5-10 minutes to facilitate complete dissolution.

-

Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles, which can promote compound degradation or precipitation.

Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM DMSO stock solution into an aqueous buffer or cell culture medium for experimental use. A critical consideration is preventing the compound from precipitating when transferred from a high-concentration organic stock to an aqueous environment.

Materials:

-

10 mM stock solution of Compound X in DMSO

-

Sterile Phosphate-Buffered Saline (PBS) or desired cell culture medium

-

Sterile polypropylene tubes

-

Vortex mixer

Procedure:

-

Pre-warm Aqueous Medium: Pre-warm the cell culture medium or buffer to 37°C. This can help improve the solubility of some compounds and prevents temperature shock to cells.

-

Intermediate Dilution (Recommended): To minimize precipitation, it is best practice to perform one or more intermediate dilution steps in DMSO or the final aqueous buffer. For example, to achieve a final concentration of 10 µM:

-

Step A: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO (e.g., 5 µL of 10 mM stock + 45 µL of DMSO).

-

-

Final Dilution: Add the stock solution (or intermediate dilution) to the pre-warmed aqueous medium dropwise while gently vortexing or swirling the tube. This rapid mixing helps disperse the compound quickly, reducing the likelihood of precipitation.

-

Example (1:1000 dilution for 10 µM final): Add 1 µL of the 10 mM DMSO stock to 999 µL of cell culture medium.

-

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is as low as possible, typically not exceeding 0.5%, as higher concentrations can be toxic to cells or cause off-target effects.

-

Vehicle Control: Always include a vehicle control in your experiments. This consists of the same final concentration of DMSO in the cell culture medium without Compound X.

-

Visual Inspection: After dilution, visually inspect the working solution for any signs of precipitation, which may appear as cloudiness, haziness, or visible particles. If precipitation occurs, the solution should not be used. Refer to the troubleshooting section below.

Visualizations

Experimental Workflows and Signaling Pathways

Caption: Workflow for the solubilization and dilution of Compound X.

Caption: Decision tree for troubleshooting Compound X precipitation.

Caption: Hypothetical signaling pathway inhibited by Compound X.

References

- 1. researchgate.net [researchgate.net]

- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Resveratrol: A Potential Chemoresistance-Reversing Agent in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoresistance remains a significant hurdle in the effective treatment of breast cancer. One of the primary mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Resveratrol (trans-3,4′,5-trihydroxystilbene), a natural polyphenolic compound found in various plants, has demonstrated potential in reversing chemoresistance in breast cancer cells. These application notes provide a summary of the quantitative effects of resveratrol on doxorubicin resistance in breast cancer cell lines and detailed protocols for key experiments to evaluate its efficacy.

Data Presentation

The following tables summarize the quantitative data on the efficacy of resveratrol in sensitizing doxorubicin-resistant breast cancer cells.

| Cell Line | Treatment | IC50 (μM) | Fold Resistance |

| MCF-7 (Sensitive) | Doxorubicin | 0.39 | 1 |

| MCF-7/DOX (Resistant) | Doxorubicin | 21.38 | 54.82 |

| MCF-7/DOX (Resistant) | Doxorubicin + 12 µM Resveratrol | Not explicitly stated, but significantly lower than Doxorubicin alone | Not explicitly stated |

Table 1: Effect of Resveratrol on the IC50 of Doxorubicin in MCF-7 and MCF-7/DOX cells.

| Cell Line | Treatment | Effect |

| MCF-7/DOX | Resveratrol | Dose-dependent inhibition of proliferation |

| MCF-7/DOX | Resveratrol + Doxorubicin | Significant decrease in MDR-1 mRNA and P-glycoprotein expression |

Table 2: Qualitative and Mechanistic Effects of Resveratrol on Doxorubicin-Resistant Breast Cancer Cells.

Signaling Pathway

The primary mechanism by which resveratrol is proposed to reverse chemoresistance in doxorubicin-resistant breast cancer cells is through the downregulation of the MDR1 gene, which encodes for P-glycoprotein. This leads to reduced efflux of doxorubicin, thereby increasing its intracellular accumulation and cytotoxic effect. Other signaling pathways, such as the PI3K/Akt/mTOR and STAT3 pathways, have also been implicated in the anticancer effects of resveratrol.

Caption: Resveratrol reverses doxorubicin resistance by downregulating MDR1 gene expression.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the chemoresistance-reversing potential of a compound like resveratrol.

Application Notes & Protocols for Efficacy Studies of Compound X

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies for a novel anti-cancer agent, Compound X. The protocols detailed herein are designed to assess the compound's impact on cancer cell viability, induction of apoptosis, and its mechanism of action through the inhibition of the JAK-STAT signaling pathway. Furthermore, a protocol for an in vivo xenograft model is provided to evaluate the therapeutic efficacy of Compound X in a living organism.

Introduction to Compound X

Compound X is a novel small molecule inhibitor designed to target the Janus kinase (JAK) family of proteins, which are critical components of the JAK-STAT signaling pathway. Dysregulation of this pathway is a known driver in various malignancies, promoting cell proliferation, survival, and invasion.[1][2][3] Compound X is hypothesized to exert its anti-cancer effects by inhibiting JAK-mediated phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.

In Vitro Efficacy Studies

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Table 1: Hypothetical IC50 Values of Compound X in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 8.7 |

| HCT116 | Colorectal Carcinoma | 3.5 |

| K562 | Chronic Myelogenous Leukemia | 1.8 |

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Compound X in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of Compound X. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Compound X that inhibits 50% of cell growth).

Apoptosis Assessment by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.

Table 2: Hypothetical Apoptosis Induction by Compound X in HCT116 Cells

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |

| Compound X (3.5 µM) | 45.8 | 35.4 | 15.3 | 3.5 |

-

Cell Treatment: Seed HCT116 cells in 6-well plates and treat with Compound X at its IC50 concentration (3.5 µM) for 48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Mechanism of Action: Inhibition of JAK-STAT Pathway

To confirm that Compound X inhibits the JAK-STAT signaling pathway, Western blotting can be used to assess the phosphorylation status of key proteins in the pathway, such as JAK2 and STAT3.

Table 3: Hypothetical Densitometry Analysis of Western Blot Results

| Treatment | p-JAK2 / Total JAK2 Ratio | p-STAT3 / Total STAT3 Ratio |

| Vehicle Control | 1.00 | 1.00 |

| Compound X (3.5 µM) | 0.25 | 0.31 |

-

Protein Extraction: Treat HCT116 cells with Compound X (3.5 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2, total JAK2, p-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle shaking.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

In Vivo Efficacy Study: Xenograft Model

In vivo studies are crucial to evaluate the therapeutic efficacy and potential toxicity of a new compound in a living organism. A xenograft model, where human tumor cells are implanted into immunodeficient mice, is a standard preclinical model.

Table 4: Hypothetical Tumor Growth Inhibition by Compound X in a HCT116 Xenograft Model

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 | - |

| Compound X (20 mg/kg) | 600 | 60 |

-

Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the flank of athymic nude mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer Compound X (e.g., 20 mg/kg) or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily for 21 days.

-

Efficacy and Toxicity Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.

Visualizations

Caption: JAK-STAT Signaling Pathway and the inhibitory action of Compound X.

Caption: Experimental workflow for evaluating the efficacy of Compound X.

References

- 1. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. MTT assay protocol | Abcam [abcam.com]

Application Notes & Protocols for High-Throughput Screening using Staurosporine as a Positive Control

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staurosporine is a natural alkaloid originally isolated from the bacterium Streptomyces staurosporeus. It is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinases.[1][2] Staurosporine functions by competing with ATP for its binding site on the kinase domain, thereby preventing the phosphorylation of substrate proteins.[1] Due to its ability to inhibit a wide array of kinases with high affinity, Staurosporine is not used therapeutically but serves as an invaluable tool in research.[1][3] In the context of high-throughput screening (HTS), it is frequently employed as a positive control, particularly in assays for kinase inhibitors and in cell-based assays designed to detect apoptosis.

Mechanism of Action

Staurosporine's primary mechanism of action is the competitive inhibition of the ATP-binding site on a wide range of protein kinases. This non-selectivity is a key feature; it inhibits Protein Kinase C (PKC), Protein Kinase A (PKA), and Cyclin-Dependent Kinases (CDKs), among many others. At nanomolar concentrations, it effectively blocks kinase activity. At higher concentrations (in the micromolar range), its widespread inhibition of kinases disrupts numerous signaling pathways essential for cell survival, making it a potent inducer of apoptosis (programmed cell death) in a wide variety of cell types.

Apoptosis induction by Staurosporine involves both caspase-dependent and caspase-independent pathways. Key events include the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), leading to the cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.

Quantitative Data Summary

The potency of Staurosporine is typically measured by its half-maximal inhibitory concentration (IC50) against various kinases or in cellular assays. The quality of an HTS assay is often assessed using the Z'-factor, which measures the separation between positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.

Table 1: Staurosporine IC50 Values for Various Protein Kinases

| Kinase Target | IC50 (nM) | References |

| Protein Kinase C (PKC) | 0.7 - 3 | |

| Protein Kinase A (PKA) | 7 - 15 | |

| p60v-src Tyrosine Protein Kinase | 6 | |

| CaM Kinase II | 20 | |

| Phosphorylase Kinase | 3 | |

| c-Fgr | 2 |

Table 2: Staurosporine IC50 Values in Cell-Based Assays

| Cell Line | Assay Type | IC50 | References |

| HeLa S3 | Growth Inhibition | 4 nM | |

| HCT116 | Growth Inhibition | 6 nM | |

| Human PBMC | IL-2 Production Suppression | 16 nM | |

| LoVo | Antiproliferative | 0.001 µM |

Experimental Protocols & Workflows

Protocol 1: Cell-Based Apoptosis Assay using Staurosporine as a Positive Control

This protocol describes the use of Staurosporine to induce apoptosis in a cell-based HTS assay, using a luminescent caspase activity assay for detection.

Materials:

-

Cell line of interest (e.g., Jurkat, HeLa)

-

Complete cell culture medium

-

Staurosporine (1 mM stock in DMSO)

-

Assay plates (e.g., 96-well or 384-well, white, clear-bottom)

-

Caspase-Glo® 3/7 Assay Reagent (or similar)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Seed cells into the assay plate at a pre-determined density to ensure they are in the logarithmic growth phase (typically 70-80% confluent) at the time of the assay. Incubate overnight (37°C, 5% CO2).

-

Compound Preparation: Prepare serial dilutions of your test compounds. For controls, prepare wells with medium and DMSO (negative control) and medium with a final concentration of 1 µM Staurosporine (positive control).

-

Treatment: Add the test compounds and controls to the respective wells of the cell plate.

-

Incubation: Incubate the plate for a predetermined time to allow for apoptosis induction (e.g., 3-6 hours). The optimal time may vary depending on the cell line.

-

Apoptosis Detection: Equilibrate the plate to room temperature. Add the Caspase-Glo® 3/7 reagent to all wells according to the manufacturer's instructions.

-

Signal Measurement: Incubate the plate for 1-2 hours at room temperature to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percentage of activity relative to controls.

-

Determine the Z'-factor for the assay plate to validate its quality. The formula is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

-

HTS Workflow for Apoptosis Assay

References

Application Notes and Protocols for Flow Cytometry Analysis with Compound X

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound X is a novel small molecule inhibitor with potential therapeutic applications in oncology and immunology. Understanding its mechanism of action is crucial for its development as a therapeutic agent. Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative, and multi-parametric analysis of single cells. This document provides detailed protocols for utilizing flow cytometry to investigate the effects of Compound X on key cellular processes, including apoptosis, cell cycle progression, and intracellular signaling pathways. The provided methodologies are designed to be a starting point for researchers and can be adapted based on specific cell types and experimental goals.

Data Presentation: Quantitative Analysis of Compound X Effects

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of cells treated with Compound X. These tables are intended to serve as a template for presenting experimental results in a clear and structured manner, allowing for easy comparison across different treatment conditions.

Table 1: Apoptosis Induction by Compound X in Jurkat Cells

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Live Cells (%) (Annexin V-/PI-) |

| Vehicle (DMSO) | - | 4.5 ± 0.8 | 2.1 ± 0.3 | 93.4 ± 1.1 |

| Compound X | 1 | 15.2 ± 1.5 | 5.3 ± 0.7 | 79.5 ± 2.0 |

| Compound X | 5 | 35.8 ± 2.1 | 12.7 ± 1.2 | 51.5 ± 3.3 |

| Compound X | 10 | 58.9 ± 3.5 | 25.4 ± 2.8 | 15.7 ± 4.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Arrest Induced by Compound X in HeLa Cells

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |

| Vehicle (DMSO) | - | 55.2 ± 2.5 | 28.1 ± 1.8 | 16.7 ± 1.2 | 2.3 ± 0.5 |

| Compound X | 0.5 | 68.9 ± 3.1 | 15.4 ± 2.0 | 15.7 ± 1.9 | 4.1 ± 0.8 |

| Compound X | 1 | 75.4 ± 2.8 | 8.2 ± 1.5 | 16.4 ± 2.1 | 8.7 ± 1.2 |

| Compound X | 2.5 | 82.1 ± 3.5 | 4.5 ± 1.1 | 13.4 ± 2.5 | 15.2 ± 2.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Inhibition of STAT3 Phosphorylation by Compound X in PBMCs

| Treatment | Stimulation | p-STAT3 (Y705) MFI | % Inhibition |

| Unstimulated | - | 150 ± 25 | - |

| IL-6 (10 ng/mL) | + | 2500 ± 150 | 0 |

| IL-6 + Compound X (1 µM) | + | 1200 ± 90 | 52 |

| IL-6 + Compound X (5 µM) | + | 600 ± 50 | 76 |

MFI: Median Fluorescence Intensity. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis in cells treated with Compound X using Annexin V-FITC and PI staining, followed by flow cytometry analysis.[1] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the cellular DNA.

Materials:

-

Cells of interest

-

Compound X

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing 10X Binding Buffer, Annexin V-FITC, and Propidium Iodide)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate at a density of 1-2 x 10^5 cells/mL and allow them to adhere overnight.

-

Treat cells with various concentrations of Compound X or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

-

-

Cell Harvesting:

-

For adherent cells, collect the culture medium (containing floating apoptotic cells) into a centrifuge tube.

-

Wash the adherent cells with PBS and then detach them using trypsin.

-

Combine the detached cells with the previously collected culture medium.

-

For suspension cells, directly collect the cells into a centrifuge tube.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Acquisition:

-

Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.

-

Analyze the samples on a flow cytometer within one hour.

-

Set up appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control cells.

-